2,3,4,5-四氯-4'-联苯酚

概述

描述

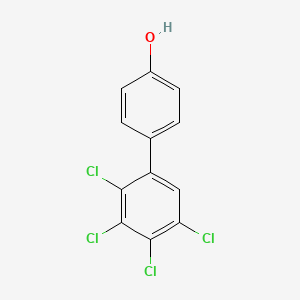

4-羟基-2',3',4',5'-四氯联苯属于羟基联苯类化合物。 它是一种在 2'、3'、4' 和 5' 位置分别被氯原子取代的联苯-4-醇 。由于其持久性和潜在的生物效应,该化合物在环境化学中起着重要作用。

科学研究应用

4-羟基-2',3',4',5'-四氯联苯在科学研究中有多种应用:

化学: 用作研究多氯联苯 (PCB) 在各种化学反应中的行为的模型化合物。

生物学: 研究其对生物系统的影響,包括其在虹鳟等水生生物中的雌激素活性.

医药: 研究其潜在的内分泌干扰作用及其与激素受体的相互作用。

作用机制

4-羟基-2',3',4',5'-四氯联苯的作用机制涉及其与激素受体(尤其是雌激素受体)的相互作用。它可以模拟或干扰体内的天然激素,导致基因表达和生理效应改变。 该化合物还可以诱导氧化应激并影响细胞信号通路 。

生化分析

Biochemical Properties

2,3,4,5-Tetrachloro-4’-biphenylol plays a significant role in biochemical reactions due to its structural properties. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. The compound also binds to proteins like the aryl hydrocarbon receptor (AhR), influencing gene expression and cellular responses . These interactions are crucial for understanding the biochemical pathways and toxicological effects of 2,3,4,5-Tetrachloro-4’-biphenylol.

Cellular Effects

2,3,4,5-Tetrachloro-4’-biphenylol affects various cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the AhR. This disruption can lead to altered gene expression and changes in cellular metabolism . Additionally, the compound can induce oxidative stress, affecting cell viability and function.

Molecular Mechanism

The molecular mechanism of 2,3,4,5-Tetrachloro-4’-biphenylol involves its binding to the AhR, leading to the activation of downstream signaling pathways. This binding can result in the transcriptional activation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . The compound may also inhibit or activate other enzymes, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5-Tetrachloro-4’-biphenylol can change over time. The compound’s stability and degradation are influenced by environmental conditions, such as temperature and pH. Long-term exposure to 2,3,4,5-Tetrachloro-4’-biphenylol has been associated with persistent changes in cellular function, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 2,3,4,5-Tetrachloro-4’-biphenylol vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects, including liver damage and endocrine disruption . These studies help establish safe exposure levels and understand the compound’s toxicological profile.

Metabolic Pathways

2,3,4,5-Tetrachloro-4’-biphenylol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include hydroxylation and dechlorination reactions, which transform the compound into more water-soluble metabolites for excretion . The interactions with these enzymes are critical for the compound’s detoxification and elimination.

Transport and Distribution

Within cells and tissues, 2,3,4,5-Tetrachloro-4’-biphenylol is transported and distributed through binding to transport proteins and lipoproteins. This distribution affects its localization and accumulation in specific tissues, such as the liver and adipose tissue . Understanding these transport mechanisms is essential for assessing the compound’s bioavailability and potential toxicity.

Subcellular Localization

The subcellular localization of 2,3,4,5-Tetrachloro-4’-biphenylol is influenced by its interactions with cellular organelles and proteins. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the nucleus, where it affects gene expression through AhR binding . These localizations are important for its biochemical and toxicological effects.

准备方法

合成路线及反应条件

4-羟基-2',3',4',5'-四氯联苯的合成通常涉及联苯化合物的氯化,然后进行羟基化。反应条件通常需要在催化剂(如氯化铁 (III))存在下使用氯化剂(如氯气或亚硫酰氯)。 羟基化步骤可以在受控温度和压力条件下使用氢氧化钠或氢氧化钾等试剂来实现 。

工业生产方法

4-羟基-2',3',4',5'-四氯联苯的工业生产可能涉及大规模氯化过程,然后进行重结晶或色谱分离等纯化步骤,以获得高纯度的目标化合物。 使用连续流动反应器和自动化系统可以提高生产过程的效率和产率 。

化学反应分析

反应类型

4-羟基-2',3',4',5'-四氯联苯会发生多种化学反应,包括:

氧化: 该反应可以使用高锰酸钾或过氧化氢等氧化剂进行。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

常用试剂及条件

氧化: 酸性介质中的高锰酸钾。

还原: 醇溶剂中的硼氢化钠。

取代: 甲醇中回流条件下的甲醇钠.

主要生成产物

氧化: 形成醌类或羧酸。

还原: 形成脱氯联苯。

取代: 形成甲氧基或氰基衍生物.

相似化合物的比较

类似化合物

- 4-羟基-2',4',6'-三氯联苯

- 4-羟基-2',3',4',5'-四氯联苯

- 4-羟基-2',3',4',5',6'-五氯联苯

独特性

4-羟基-2',3',4',5'-四氯联苯由于其特殊的取代模式而具有独特性,这影响了它的化学反应性和生物活性。 与其他类似化合物相比,它具有独特的雌激素活性以及环境持久性,使其成为环境和生物学研究中关注的化合物 。

生物活性

2,3,4,5-Tetrachloro-4'-biphenylol (CAS No. 67651-34-7) is a chlorinated biphenyl compound that has garnered attention due to its significant biological activity, particularly its role as an endocrine disruptor. This article explores its mechanisms of action, biochemical properties, and implications for health and the environment.

Chemical Structure and Properties

2,3,4,5-Tetrachloro-4'-biphenylol is characterized by four chlorine atoms and a hydroxyl group on a biphenyl structure. Its molecular formula is with a molecular mass of approximately 307.99 g/mol. The arrangement of chlorine substituents influences its polarity and reactivity, affecting its biological interactions.

Target Interaction

The primary target of 2,3,4,5-Tetrachloro-4'-biphenylol is α-fetoprotein (AFP) , a major transport protein in rodent serum. The compound binds to AFP through hydrophobic interactions, which can disrupt hormonal signaling pathways and impact various biological processes.

Biochemical Pathways

The binding of this compound to AFP can sequester estrogens and prevent them from exerting their normal effects on target cells. Additionally, it interacts with enzymes such as cytochrome P450 , influencing metabolic processing and gene expression through pathways involving the aryl hydrocarbon receptor (AhR) .

Endocrine Disruption

Research indicates that 2,3,4,5-Tetrachloro-4'-biphenylol exhibits estrogenic activity. Studies using the MCF-7 focus assay and competitive estrogen-receptor binding assays have confirmed its ability to mimic estrogenic effects in certain contexts. This raises concerns regarding its potential reproductive and developmental toxicity in wildlife and humans.

Toxicity Studies

In animal models, the effects of 2,3,4,5-Tetrachloro-4'-biphenylol vary with dosage:

- Low doses : Induce mild biochemical changes.

- High doses : Can lead to significant toxic effects such as liver damage and pronounced endocrine disruption.

Environmental Persistence

Due to its lipophilic nature, 2,3,4,5-Tetrachloro-4'-biphenylol can accumulate in fatty tissues and persist in the environment. It can circulate between air, water, and soil ecosystems, potentially affecting a wide range of organisms.

Estrogenic Activity Comparison

A comparative study demonstrated that while both 2,3,4,5-Tetrachloro-4'-biphenylol and 2',4',6'-trichloro-4-biphenylol exhibited estrogenic properties individually, their combination did not show synergistic effects in the assays conducted. In contrast, the pesticide endosulfan displayed weak estrogenicity only at high concentrations.

Summary of Findings

The biological activity of 2,3,4,5-Tetrachloro-4'-biphenylol is characterized by:

| Aspect | Details |

|---|---|

| Primary Target | α-fetoprotein (AFP) |

| Mechanism | Disruption of hormonal signaling; binding to AhR |

| Estrogenic Activity | Confirmed through MCF-7 assays; potential reproductive toxicity |

| Toxicity | Dose-dependent effects; high doses linked to liver damage |

| Environmental Impact | Lipophilic nature leads to bioaccumulation; persistent in ecosystems |

属性

IUPAC Name |

4-(2,3,4,5-tetrachlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-1-3-7(17)4-2-6/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESKVBRHSNTJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022350 | |

| Record name | 2,3,4,5-Tetrachloro-4'-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67651-34-7 | |

| Record name | 2,3,4,5-Tetrachloro-4′-biphenylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67651-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2',3',4'-5'-tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachloro-4'-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXY-2,3,4,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH750S39FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 2,3,4,5-Tetrachloro-4'-biphenylol exhibit estrogenic activity on its own, and if so, how does it compare to other compounds like 2,4,6-Trichloro-4'-biphenylol and pesticides like endosulfan?

A1: Yes, the study found that 2,3,4,5-Tetrachloro-4'-biphenylol displayed estrogenic activity. [] This was determined using both the MCF-7 focus assay and a competitive estrogen-receptor binding assay. While both 2,3,4,5-Tetrachloro-4'-biphenylol and 2,4,6-Trichloro-4'-biphenylol demonstrated estrogenic properties individually, their combination did not exhibit synergistic effects in either assay. [] The pesticide endosulfan showed weak estrogenicity only at the highest tested concentration (10 microM) in the MCF-7 focus assay, while the mixture of endosulfan and dieldrin did not show any synergistic estrogenic activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。